molecular formula C18H11ClF2N2O2S B4276525 4-(4-chlorophenyl)-2-[(2,6-difluorobenzoyl)amino]-3-thiophenecarboxamide

4-(4-chlorophenyl)-2-[(2,6-difluorobenzoyl)amino]-3-thiophenecarboxamide

Cat. No.: B4276525
M. Wt: 392.8 g/mol
InChI Key: LZQIIDOVTFWFAJ-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2-[(2,6-difluorobenzoyl)amino]-3-thiophenecarboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-[(2,6-difluorobenzoyl)amino]-3-thiophenecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the chlorophenyl group: This step might involve a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.

    Attachment of the difluorobenzoyl group: This can be done through an amide coupling reaction using 2,6-difluorobenzoyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong acids or bases, depending on the type of substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential as an enzyme inhibitor or receptor modulator, particularly in the context of diseases where these targets are implicated.

Medicine

Medicinal applications might include its use as a lead compound in drug discovery programs, particularly for conditions like cancer, inflammation, or infectious diseases.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-[(2,6-difluorobenzoyl)amino]-3-thiophenecarboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors through binding to active sites or allosteric sites, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-2-[(2,6-difluorobenzoyl)amino]-3-thiophenecarboxamide
  • 4-(4-chlorophenyl)-2-[(2,6-difluorobenzoyl)amino]-3-thiophenecarboxylic acid
  • 4-(4-chlorophenyl)-2-[(2,6-difluorobenzoyl)amino]-3-thiophenemethanol

Uniqueness

The uniqueness of this compound might lie in its specific substitution pattern and the resulting biological activity. Comparative studies would be needed to highlight its advantages over similar compounds in terms of potency, selectivity, and pharmacokinetic properties.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-[(2,6-difluorobenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF2N2O2S/c19-10-6-4-9(5-7-10)11-8-26-18(14(11)16(22)24)23-17(25)15-12(20)2-1-3-13(15)21/h1-8H,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQIIDOVTFWFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-chlorophenyl)-2-[(2,6-difluorobenzoyl)amino]-3-thiophenecarboxamide
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4-(4-chlorophenyl)-2-[(2,6-difluorobenzoyl)amino]-3-thiophenecarboxamide
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4-(4-chlorophenyl)-2-[(2,6-difluorobenzoyl)amino]-3-thiophenecarboxamide
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4-(4-chlorophenyl)-2-[(2,6-difluorobenzoyl)amino]-3-thiophenecarboxamide
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4-(4-chlorophenyl)-2-[(2,6-difluorobenzoyl)amino]-3-thiophenecarboxamide
Reactant of Route 6
4-(4-chlorophenyl)-2-[(2,6-difluorobenzoyl)amino]-3-thiophenecarboxamide

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